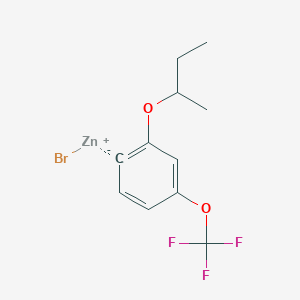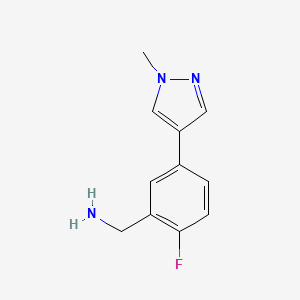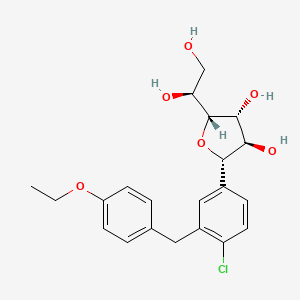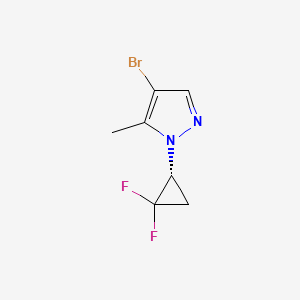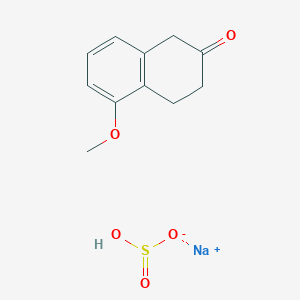
(3-Octylthiophen-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Octylthiophen-2-yl)Zinc bromide is an organozinc compound that features a thiophene ring substituted with an octyl group at the 3-position and a zinc bromide moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Octylthiophen-2-yl)Zinc bromide can be synthesized through the reaction of 3-octylthiophene with a zinc reagent. One common method involves the use of zinc bromide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or nickel .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Octylthiophen-2-yl)Zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form new carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium or nickel catalysts, aryl or vinyl halides, and bases such as potassium carbonate or sodium hydroxide. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere conditions .
Major Products
The major products formed from reactions involving this compound are typically biaryl or diaryl compounds, depending on the nature of the halide reactant. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
(3-Octylthiophen-2-yl)Zinc bromide has several applications in scientific research:
Material Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic and optoelectronic properties.
Biology and Medicine: While specific biological applications are less common, derivatives of thiophene compounds have been explored for their potential biological activities.
Mécanisme D'action
The mechanism by which (3-Octylthiophen-2-yl)Zinc bromide exerts its effects in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Octylthiophen-2-yl)Zinc chloride
- (3-Octylthiophen-2-yl)Zinc iodide
- (3-Octylthiophen-2-yl)Zinc fluoride
Uniqueness
(3-Octylthiophen-2-yl)Zinc bromide is unique due to its specific reactivity and stability compared to other organozinc compounds. The presence of the bromide ion can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C12H19BrSZn |
|---|---|
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
bromozinc(1+);3-octyl-2H-thiophen-2-ide |
InChI |
InChI=1S/C12H19S.BrH.Zn/c1-2-3-4-5-6-7-8-12-9-10-13-11-12;;/h9-10H,2-8H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
PJVVDRLQSAQKJY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC1=[C-]SC=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,3S)-3-(tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14888184.png)
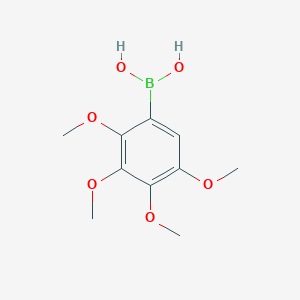
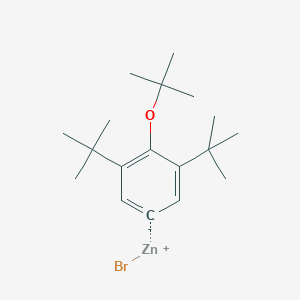

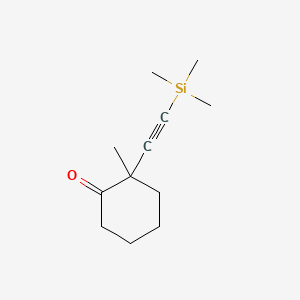
![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
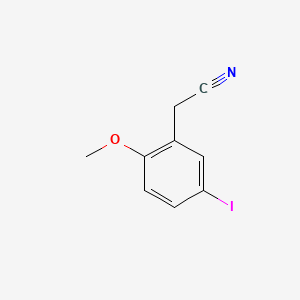
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
